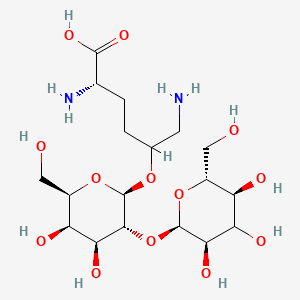

Glucosylgalactosyl hydroxylysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy]-L-lysine is an O-glycosyl amino acid that is L-lysine in which one of the methylene hydrogens at position 5 has been replaced by an (alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy group. It has a role as a marine metabolite. It is an O-glycosyl amino acid, a L-lysine derivative and a glycosylgalactose derivative. It is functionally related to an alpha-D-Glcp-(1->2)-beta-D-Galp.

Glucosylgalactosyl hydroxylysine is a natural product found in Brassica napus with data available.

生物活性

Glucosylgalactosyl hydroxylysine (GG-Hyl) is a glycosylated derivative of hydroxylysine, primarily found in collagen, which plays a crucial role in the structural integrity and functional properties of extracellular matrix (ECM) components. This article explores the biological activity of GG-Hyl, focusing on its synthesis, biochemical significance, and implications for tissue health and disease.

1. Synthesis and Structure

GG-Hyl is formed through a series of enzymatic modifications involving hydroxylysine. The synthesis pathway begins with the hydroxylation of lysine residues in collagen, followed by galactosylation and glucosylation:

- Hydroxylation : Lysine is converted to hydroxylysine by lysyl hydroxylase.

- Galactosylation : Hydroxylysine is then modified by galactosyltransferase to form galactosylhydroxylysine (Gal-Hyl).

- Glucosylation : Finally, glucosyltransferase catalyzes the addition of glucose to Gal-Hyl, resulting in GG-Hyl.

This modification is essential for collagen stability and function, particularly in load-bearing tissues such as bone and cartilage .

2.1 Structural Role in Collagen

GG-Hyl contributes significantly to the structural properties of collagen fibers. Its presence enhances the stability of collagen triple helices and fibril formation, which are vital for maintaining tissue integrity . The glycosidic linkages formed by GG-Hyl are believed to influence the mechanical properties of collagen, promoting resilience under stress.

2.2 Modulation of Cell Interactions

Glycosylation patterns, including GG-Hyl, are known to affect cell signaling and interactions. These modifications can serve as ligands for specific cell-surface receptors, facilitating cellular responses such as adhesion, migration, and proliferation . For instance, GG-Hyl has been implicated in modulating fibroblast behavior during wound healing processes.

3.1 Quantitative Analysis of GG-Hyl

Recent studies have employed advanced mass spectrometry techniques to quantify GG-Hyl levels in various tissues. For example, a study analyzing type I collagen from different mouse models demonstrated a significant increase in GG-Hyl levels associated with enhanced tissue remodeling processes . Table 1 summarizes the findings from this research.

| Tissue Type | GG-Hyl Concentration (μg/mg Collagen) | Observational Notes |

|---|---|---|

| Skin | 15 | Elevated during wound healing |

| Bone | 20 | Correlates with increased mineralization |

| Tail Tendon | 10 | Stable levels under normal conditions |

3.2 Implications for Disease

The role of GG-Hyl in connective tissue disorders has been a focus of recent investigations. In conditions such as osteogenesis imperfecta and Ehlers-Danlos syndrome, altered glycosylation patterns have been observed. Specifically, reduced levels of GG-Hyl correlate with compromised collagen stability and increased susceptibility to mechanical stress .

4. Conclusion

This compound plays a pivotal role in collagen biology through its influence on structural integrity and cellular interactions. Understanding its biological activity not only sheds light on fundamental ECM biology but also opens avenues for therapeutic interventions in connective tissue disorders.

特性

CAS番号 |

32448-35-4 |

|---|---|

分子式 |

C18H34N2O13 |

分子量 |

486.5 g/mol |

IUPAC名 |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,17+,18+/m0/s1 |

InChIキー |

UTIRJVJBKWSIOX-ZTPIPZIISA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N |

正規SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

32448-35-4 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,2 alpha-glucosylgalactosyl-O-hydroxylysine glucosylgalactosylhydroxylysine hydroxylysine-galactose-glucose hydroxylysine-glucose-galactose |

製品の起源 |

United States |

Q1: What is the biological significance of glucosylgalactosyl hydroxylysine in collagen?

A1: this compound (Glc-Gal-Hyl) is a crucial post-translational modification found in collagen, the most abundant protein in mammals. It plays a vital role in collagen stability, fibril formation, and mineralization. [] Research suggests that the extent and pattern of Glc-Gal-Hyl may regulate collagen cross-linking maturation. [] In bone, for instance, Glc-Gal-Hyl is crucial for the proper formation of collagen fibrils and mineralization, ultimately impacting bone strength and stability. []

Q2: How does this compound impact adiponectin and what are the implications for metabolic health?

A2: Glc-Gal-Hyl modification is not limited to collagen. Research has shown that it is also present in adiponectin, a hormone involved in glucose and lipid metabolism. [] LH3, an enzyme responsible for Glc-Gal-Hyl formation, is essential for the proper assembly of high molecular weight adiponectin oligomers, the active form of the hormone. [] Mice lacking LH3 activity displayed reduced adiponectin levels, leading to increased glucose, triglyceride, and LDL-cholesterol levels when fed a high-fat diet, suggesting a link between Glc-Gal-Hyl, adiponectin function, and metabolic health. []

Q3: Can you explain how the absence of this compound impacts the secretion of mannose-binding protein and what are the immunological consequences?

A3: Glc-Gal-Hyl is important for the structure and function of mannose-binding protein (MBP), a key component of the innate immune system. Mutations in the collagen-like domain of MBP, particularly near Glc-Gal-Hyl residues at positions 27 and 30, can disrupt disulfide bonding and lead to inefficient secretion of the protein. [, ] This reduced secretion of MBP, observed both in naturally occurring human mutations and experimental models, can result in immunodeficiency due to impaired complement fixation. [, ]

Q4: What is the role of this compound in platelet aggregation?

A4: Studies using chick skin collagen alpha 1 chain have shown that Glc-Gal-Hyl plays a role in platelet aggregation. Purified Glc-Gal-Hyl was found to inhibit the binding of the alpha 1 chain to isolated platelet membranes, which is a necessary step for platelet aggregation. [] This inhibition suggests that Glc-Gal-Hyl may interfere with the interaction between collagen and platelet receptors, thereby modulating platelet function. []

Q5: How does the level of this compound in urine relate to amyotrophic lateral sclerosis?

A5: Urinary excretion of Glc-Gal-Hyl has been investigated as a potential marker of collagen degradation in amyotrophic lateral sclerosis (ALS). Studies have shown that individuals with ALS excrete significantly lower levels of Glc-Gal-Hyl in their urine compared to healthy controls and patients with other neurological diseases. [] Furthermore, a negative correlation was observed between Glc-Gal-Hyl levels and the duration of ALS, suggesting that altered collagen metabolism, potentially reflected in urinary Glc-Gal-Hyl, could be associated with disease progression. []

Q6: How is this compound distributed within the corneal collagen molecule and what are the potential implications for corneal structure?

A6: Corneal collagen, crucial for corneal transparency, contains a high amount of Glc-Gal-Hyl. [] Analysis of specific regions within the corneal collagen molecule revealed that Glc-Gal-Hyl is not uniformly distributed. [] For example, in the 271-residue peptide α1 CB7, seven glycoside sites were identified, with the major site being lysine 684, containing 34% Glc-Gal-Hyl and 12% galactosylhydroxylysine. [] This non-uniform distribution and abundance of Glc-Gal-Hyl within corneal collagen may contribute to the specific fibril organization and diameter, ultimately influencing corneal transparency. []

Q7: Can this compound serve as a potential biomarker for postmenopausal osteoporosis?

A7: Research exploring risk metabolites for postmenopausal osteoporosis (PO) has identified Glc-Gal-Hyl as a potential biomarker. [] Analysis of gene expression profiles from postmenopausal women with varying bone mineral densities revealed Glc-Gal-Hyl as one of the top-ranking metabolites potentially associated with PO. [] While further research is needed to confirm its clinical utility, this finding suggests that Glc-Gal-Hyl, potentially reflecting altered collagen metabolism in PO, warrants further investigation as a biomarker. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。